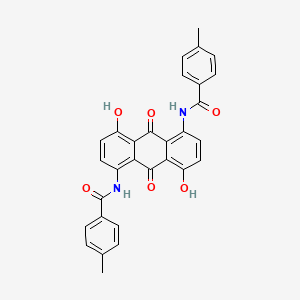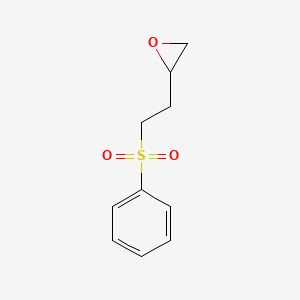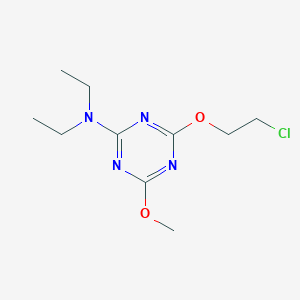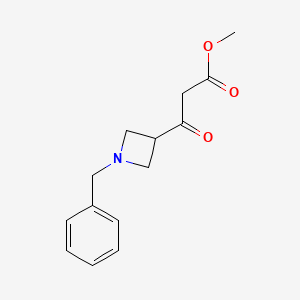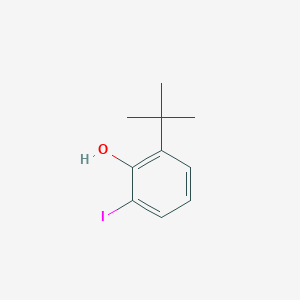
Methyl 2-cyano-3-(thiophen-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is an organic compound with the molecular formula C9H7NO2S. It is a derivative of cyanoacrylate, which is known for its strong adhesive properties. The compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene derivatives with cyanoacrylate esters. One common method includes the condensation of thiophene-3-carbaldehyde with cyanoacetic acid methyl ester in the presence of a base such as ammonium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-cyano-3-(thiophen-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学的研究の応用
Methyl 2-cyano-3-(thiophen-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of Methyl 2-cyano-3-(thiophen-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, making the compound reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Methyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- 2-Cyano-3-(1-phenyl-3-thiophen-2-yl)acrylate
Uniqueness
Methyl 2-cyano-3-(thiophen-3-yl)acrylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of pharmaceuticals and advanced materials .
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4+ |
InChIキー |
BBWRETCASAWRII-XBXARRHUSA-N |
異性体SMILES |
COC(=O)/C(=C/C1=CSC=C1)/C#N |
正規SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



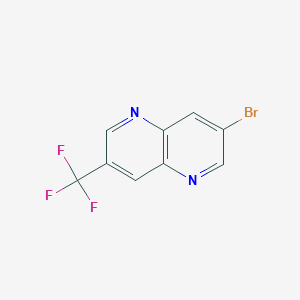
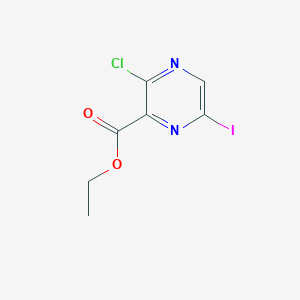
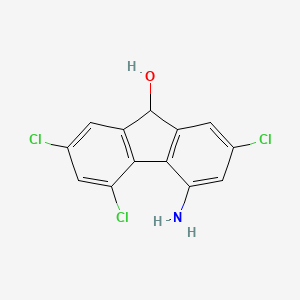
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
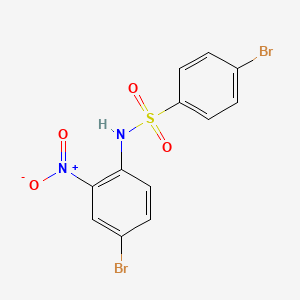
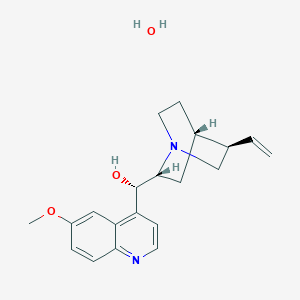
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
